5-[(Pentachlorophenoxy)methyl]-2-furoic acid
Description
Historical Development of Furanic Chemistry
The foundation of furanic chemistry traces to Carl Wilhelm Scheele’s 1780 isolation of 2-furoic acid through the dry distillation of mucic acid, marking the first documented furan derivative. This discovery preceded Heinrich Limpricht’s 1870 synthesis of furan itself, initially mischaracterized as "tetraphenol" due to its phenolic-like volatility. The late 19th and early 20th centuries saw furfural—derived from agricultural waste like corn cobs—become industrially significant, enabling large-scale production of tetrahydrofuran and nylon precursors.
Key milestones include:
- 1780 : Scheele identifies 2-furoic acid.
- 1831 : Johann Döbereiner reports furfural, later characterized by John Stenhouse.
- 1870 : Limpricht synthesizes furan via zinc dust distillation of 2-furoic acid.
- 1930s : Commercialization of furfural-derived resins and solvents.
These advances established furans as versatile intermediates, with their oxygen-containing heterocyclic structure enabling diverse functionalization.
Emergence of Pentachlorophenoxy Derivatives in Scientific Literature
Pentachlorophenol (PCP), first synthesized in the 1930s, gained prominence as a wood preservative and pesticide due to its biocidal properties. Its electrophilic aromatic ring, activated by five chlorine atoms, facilitated the development of PCP-based esters and ethers for enhanced stability and reactivity. The integration of PCP moieties into furan frameworks, as seen in 5-[(pentachlorophenoxy)methyl]-2-furoic acid, represents a strategic merger of halogenated aromatics with oxygen heterocycles.
Early work on PCP derivatives focused on:
- Antifouling agents : PCP esters in marine coatings.
- Peptide synthesis : Active ester intermediates.
- Hybrid molecules : Coupling with heterocycles for tailored electronic properties.
The synthesis of 5-[(pentachlorophenoxy)methyl]-2-furoic acid likely arose from efforts to combine the electron-withdrawing effects of pentachlorophenoxy groups with the π-conjugated furan system, potentially altering solubility and reactivity profiles.
Position within Contemporary Organofuran Research
Modern organofuran research prioritizes sustainable catalysis and functional materials. The compound 5-[(pentachlorophenoxy)methyl]-2-furoic acid intersects two key trends:
- Catalytic functionalization : Advances in bimetallic catalysts (e.g., Ni-Fe/CNT) enable selective C–O bond cleavage and furan ring modification, critical for synthesizing complex derivatives.
- Multiphase reaction systems : Tetrahydrofuran (THF)-based extraction phases improve yield in furan carboxylate synthesis, relevant to scaling derivatives like 2-furoic acid.
Recent studies emphasize:
- Green chemistry : Bio-catalytic routes using Nocardia corallina for 2-furoic acid production (88–98% yield).
- Materials science : Furan-based polymers and coordination complexes.
This compound’s structural duality—a chlorinated aromatic group tethered to a furan carboxylate—positions it as a candidate for specialized applications requiring thermal stability or tailored electronic characteristics.
Table 1: Key Historical Advances in Furan and PCP Chemistry
Properties
IUPAC Name |
5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O4/c13-6-7(14)9(16)11(10(17)8(6)15)20-3-4-1-2-5(21-4)12(18)19/h1-2H,3H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUWSIFPIZKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid typically involves the reaction of pentachlorophenol with a suitable furoic acid derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the pentachlorophenol, followed by nucleophilic substitution with a furoic acid derivative . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(Pentachlorophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furoic acid moiety to a furan ring with different substituents.
Substitution: The pentachlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
5-[(Pentachlorophenoxy)methyl]-2-furoic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows it to be modified into derivatives with potentially enhanced properties.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | 5-[(Pentachlorophenoxy)methyl]-2-furoic acid |
| Reduction | 5-[(Pentachlorophenoxy)methyl]-2-furanmethanol |
| Substitution | Various substituted derivatives |
Biology
In biological research, this compound has been investigated for its interaction with biomolecules, particularly in enzyme inhibition studies. Its potential effects on protein-ligand interactions make it a candidate for further exploration in biochemical pathways.
Medicine
The compound is being explored for its therapeutic properties, particularly in the context of antimicrobial and anticancer activities. Initial studies suggest that it may inhibit cell growth in certain cancer types, making it a potential candidate for cancer treatment strategies.
Case Study: Anticancer Activity
A study demonstrated that derivatives of furoic acid exhibit significant anti-proliferative effects on cholangiocarcinoma cells. The mechanism involved apoptosis induction and cell-cycle progression modulation, indicating the therapeutic potential of furoic acid derivatives in cancer treatment .
Industry
In industrial applications, 5-[(Pentachlorophenoxy)methyl]-2-furoic acid is utilized in the development of specialty chemicals and materials. Its properties allow it to be incorporated into various products, including:
- Food Packaging : Potential to extend shelf life.
- Environmental Remediation : Used in filtration systems or as reactive agents in decontamination processes.
- Polymer Science : Acts as a precursor for eco-friendly polymers derived from furanic acids.
Mechanism of Action
The mechanism of action of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenoxymethyl-2-Furoic Acid Derivatives
The following table compares 5-[(Pentachlorophenoxy)methyl]-2-furoic acid with structurally similar compounds differing in the substituents on the phenoxy group:
Key Structural Insights :
- Bioactivity Gap: Unlike TOFA (a functional analog with a long alkyl chain), phenoxymethyl-substituted derivatives lack direct evidence of metabolic modulation. Their activity may instead align with pentachlorophenol’s historical use as a pesticide .
Other Furan-Carboxylic Acid Derivatives
Compounds sharing the 2-furoic acid backbone but differing in substituents:
Functional Contrast :
- TOFA inhibits acetyl-CoA carboxylase (ACC), reducing malonyl-CoA levels and suppressing fatty acid synthesis in cancer cells . Its long alkyl chain enables membrane interaction, unlike the aromatic pentachlorophenoxy group in the target compound.
- Pentachlorophenoxy Derivative: The bulky aromatic group may hinder cellular uptake or interaction with cytosolic enzymes like ACC, redirecting its activity toward non-metabolic pathways (e.g., biocidal effects).
Metabolic Regulators: TOFA vs. FAS Inhibitors
Mechanistic Divergence :
- The pentachlorophenoxy derivative’s lack of a flexible alkyl chain (unlike TOFA) likely precludes ACC inhibition. Its polychlorinated aromatic structure may instead interact with cellular membranes or nuclear receptors, akin to PCP’s disruption of oxidative phosphorylation .
Environmental and Regulatory Considerations
- Pentachlorophenol Derivatives: Classified under the Rotterdam Convention due to toxicity and environmental persistence .
- TOFA and C75: Not regulated as environmental hazards but studied for therapeutic applications in oncology .
Biological Activity
5-[(Pentachlorophenoxy)methyl]-2-furoic acid is a synthetic compound characterized by its unique combination of a highly chlorinated phenyl ring and a furoic acid structure. This compound has garnered attention due to its potential applications in various fields, including agriculture, pharmaceuticals, and environmental science. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₅Cl₅O₄
- Molecular Weight : Approximately 390.4 g/mol
- CAS Number : 832739-78-3
The structure of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid includes a pentachlorophenoxy group attached to a furoic acid moiety, which contributes to its distinctive biological properties.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic Substitution : Reaction of pentachlorophenol with furoic acid derivatives under basic conditions.
- Hydrogenolysis : Using Pd/C catalysts for high-efficiency production at ambient temperatures.
The biological activity of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may modulate enzyme activity and receptor functions, leading to various biological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Herbicidal Properties : The compound exhibits herbicidal activity, potentially affecting plant growth regulation through auxin transport disruption.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the environmental impact and safety profile of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid. These studies often focus on its effects on aquatic life and terrestrial organisms.
Case Study: Aquatic Toxicity
A study conducted by the EPA tested the toxicity of various chlorinated compounds on fish species. Results indicated that 5-[(Pentachlorophenoxy)methyl]-2-furoic acid exhibited significant toxicity at concentrations as low as 1.0 ppm for certain fish species such as trout and bluegill sunfish .
| Fish Species | LC50 (ppm) | Observations |
|---|---|---|
| Trout | 1.0 | High sensitivity to chlorinated compounds |
| Bluegill Sunfish | 1.0 | Similar sensitivity observed |
| Yellow Perch | Not tested | Limited availability for testing |
Comparative Analysis with Similar Compounds
5-[(Pentachlorophenoxy)methyl]-2-furoic acid shares structural similarities with other compounds that exhibit biological activity. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Chloro-phenoxy)-acetic acid | C₈H₇ClO₃ | Known herbicide; affects plant growth regulation |
| 2-(2,4-Dichlorophenoxy)acetic acid | C₈H₆Cl₂O₄ | Widely used herbicide; disrupts auxin transport |
| 4-(Chlorophenoxy)butanoic acid | C₉H₉ClO₂ | Potential anti-inflammatory properties |
Research Findings
Research has indicated that the unique chlorinated structure of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid may confer distinct biological activities not found in simpler analogs. Investigations into its derivatives are ongoing to explore enhanced biological activities or altered physical properties .
Q & A
Q. What are the optimized synthetic routes for 5-[(Pentachlorophenoxy)methyl]-2-furoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthesis Protocol : Start with nucleophilic substitution between pentachlorophenol and 5-(chloromethyl)-2-furoic acid under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Monitor progress via TLC or HPLC .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water to achieve >95% purity .
- Yield Optimization : Key factors include stoichiometric ratios (1:1.2 for phenol:chloromethyl derivative), inert atmosphere (N₂), and controlled temperature to avoid side reactions like hydrolysis of the methylene group .
Q. How can structural characterization be performed to confirm the identity of this compound?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?
Methodological Answer:
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion assays.
- Protocol : Prepare compound solutions in DMSO (≤1% v/v). Use MIC (Minimum Inhibitory Concentration) assays with serial dilutions (0.1–100 µg/mL) and incubate at 37°C for 24 hours .
- Controls : Include chloramphenicol (positive) and DMSO (negative).
Advanced Research Questions
Q. How do steric and electronic effects of the pentachlorophenoxy group influence reactivity in substitution reactions?
Methodological Answer:
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate charge distribution and steric maps. The electron-withdrawing Cl groups reduce electron density on the phenoxy oxygen, slowing nucleophilic attacks .
- Experimental Validation : Compare reaction rates with analogs (e.g., mono- vs. pentachloro-substituted) in SN2 reactions with amines. Monitor kinetics via UV-Vis or NMR .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. antimicrobial efficacy)?
Methodological Answer:
- Dose-Response Profiling : Perform dual assays (e.g., MTT for cytotoxicity and MIC for antimicrobial activity) on the same cell lines (e.g., HeLa and S. aureus).
- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects in mammalian cells (e.g., mitochondrial disruption) .
- Statistical Analysis : Apply ANOVA to assess significance of dose-dependent trends .
Q. What advanced analytical techniques quantify degradation products in environmental matrices?
Methodological Answer:
- Sample Preparation : Extract water/soil samples using SPE (C18 cartridges) and derivatize with BSTFA for GC-MS analysis .
- Detection : LC-MS/MS (MRM mode) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Monitor m/z transitions for parent compound (421 → 356) and major degradants (e.g., 2-furoic acid, m/z 112 → 95) .
- Isotopic Labeling : Use ¹³C-labeled analogs to trace degradation pathways in simulated sunlight/soil systems .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
